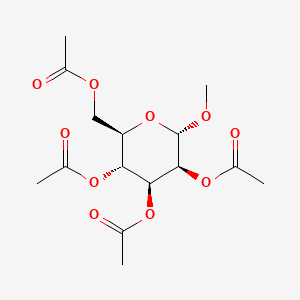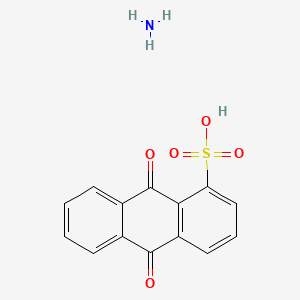
2-Hydroxy-9-fluorenone
Overview
Description
2-Hydroxy-9-fluorenone (2-HOF) is a chemical compound with a wide range of applications in the scientific world. It is a colorless crystalline solid that is soluble in organic solvents and has a melting point of 166-167 °C. 2-HOF is an important building block for many synthetic organic compounds and is used in the synthesis of a variety of pharmaceuticals, dyes, and other materials. It is also a useful reagent in organic synthesis, and has been used in the synthesis of other compounds such as 2-hydroxy-9-fluorenone-3-carboxylic acid and 2-hydroxy-9-fluorenone-4-carboxylic acid.
Scientific Research Applications
Inclusion Complexes with β-Cyclodextrin
2-Hydroxy-9-fluorenone forms 1:1 and 1:2 complexes with β-cyclodextrin (β-CD), a naturally cyclic oligosaccharide . The formation of these complexes results in an unusual red shift in emission at higher concentrations of β-CD . The complexation makes the molecule less acidic in the S1 state .
Pharmaceutical Intermediate
2-Hydroxy-9-fluorenone can be used as an important pharmaceutical intermediate . It can be used in the pharmaceutical industry to synthesize anti-tumor and sympathetic nerve inhibitors .
Agriculture Applications
In agriculture, 2-Hydroxy-9-fluorenone can be used to synthesize herbicides and insecticides .
Plastic Industry
In the plastic industry, bisphenol products can be synthesized as stabilizers and plasticizers in the polymerization process using 2-Hydroxy-9-fluorenone . It can also be used to produce functional polymer materials .
Liquid Crystal Materials
In the field of liquid crystal materials, 2-Hydroxy-9-fluorenone can be used to synthesize new organic compounds that are prone to produce mesomorphic phenomena .
Synthesis of Aryl Substituted Aurones
2-Hydroxy-9-fluorenone can be used in one-pot synthesis of aryl substituted aurones .
Tuning HOMO-LUMO Levels of 9-Fluorenone Scaffolds
Studies have been conducted to tune HOMO-LUMO levels of 9-fluorenone scaffolds using 2-Hydroxy-9-fluorenone .
Synthesis of Second-Generation Light Driven Rotary Molecular Motors
2-Hydroxy-9-fluorenone can be used for O-methylation in the synthesis of second-generation light driven rotary molecular motors .
properties
IUPAC Name |
2-hydroxyfluoren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUBPHMYNSICJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219716 | |
| Record name | 2-Hydroxyfluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-9-fluorenone | |
CAS RN |
6949-73-1 | |
| Record name | 2-Hydroxyfluorenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6949-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-9-fluorenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006949731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6949-73-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22835 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxyfluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyfluoren-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.381 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Hydroxy-9-fluorenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR37FXR63Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-hydroxy-9-fluorenone produced in biological systems?
A1: Research shows that the fungus Cunninghamella elegans metabolizes fluorene, a tricyclic aromatic hydrocarbon, into several byproducts. One such byproduct is 2-hydroxy-9-fluorenone. This novel metabolite is formed through the oxidation of fluorene at the C-9 position, followed by further hydroxylation at the C-2 position. []
Q2: Does 2-hydroxy-9-fluorenone form inclusion complexes?
A2: Yes, research indicates that 2-hydroxy-9-fluorenone can form inclusion complexes with β-cyclodextrin. Interestingly, this interaction differs from the complex formation observed with 2-hydroxyfluorene, highlighting the impact of the C-9 ketone group on the inclusion process. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Bicyclo[3.1.1]heptane-2-ethanol, 6,6-dimethyl-](/img/structure/B1583306.png)





![Butane, 1,1',1''-[propylidynetris(oxy)]tris-](/img/structure/B1583316.png)

